molecular formula C14H13FN4OS B2610661 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-13-3

3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2610661
CAS No.: 891136-13-3
M. Wt: 304.34
InChI Key: XAMKEENCAGFYDJ-UHFFFAOYSA-N
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Description

The compound “3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a chemical compound with the molecular formula C16H14F2N4S . It belongs to the class of organic compounds known as triazolopyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . This core is substituted with a 4-fluorobenzylthio group and two methyl groups .


Physical and Chemical Properties Analysis

The average mass of this compound is 332.371 Da and its monoisotopic mass is 332.090729 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available from the current sources.

Scientific Research Applications

Molecular Self-Assembly and Organic Light Emitting Properties

The molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, similar in structure to the chemical , has been explored, leading to the formation of supramolecular microfibers exhibiting blue organic light-emitting properties. This represents a novel approach to the design and synthesis of materials with potential applications in organic electronics and photonics (Liu et al., 2008).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives, closely related to the compound of interest, have been designed, synthesized, and evaluated for their potential anticonvulsant and antidepressant activities. Notably, certain derivatives demonstrated significant efficacy in pharmacological tests, suggesting the therapeutic potential of such compounds in treating neurological disorders (Zhang et al., 2016).

Antimicrobial Activities

Research into thieno and furopyrimidine derivatives, which share a similar pyrimidine core with the compound of interest, has revealed promising antimicrobial activities. These compounds were synthesized and exhibited efficacy against various microbial strains, indicating their potential use in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Spectroscopic Characterization and Antibacterial Activity

The synthesis and characterization of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, akin to the specified chemical, have been undertaken. These compounds have been evaluated for their antibacterial activity against various bacterial strains, contributing to the field of antibacterial drug discovery (Lahmidi et al., 2019).

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKEENCAGFYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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